molecular formula C10H17N3S B127720 N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine CAS No. 104617-86-9

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Cat. No. B127720
M. Wt: 211.33 g/mol
InChI Key: FASDKYOPVNHBLU-UHFFFAOYSA-N
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Description

The compound N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is not explicitly detailed in the provided papers. However, the papers do discuss related compounds with similar structural motifs and properties. For instance, paper describes a compound with dopaminergic properties, which is a 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamine. This compound shares a similar thiazolamine structure and an alkyl group attached to a nitrogen atom, which is a common feature in the class of compounds being analyzed.

Synthesis Analysis

The synthesis of related compounds involves the attachment of an alkyl group to a nitrogen atom within a heterocyclic ring. In paper , the synthesis of 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine is described, which may involve steps such as alkylation, cyclization, and functional group transformations to achieve the desired thiazolamine core with a propyl substituent. Although the exact synthesis of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is not provided, similar synthetic strategies could be inferred.

Molecular Structure Analysis

The molecular structure of compounds in this class typically includes a heterocyclic ring system with nitrogen atoms, as seen in the thiazolamine structure mentioned in paper . The presence of a propyl group and the specific arrangement of nitrogen atoms within the ring system are crucial for the biological activity of these compounds. The molecular structure is likely to influence the pharmacological properties by affecting the compound's ability to interact with biological targets such as dopamine receptors.

Chemical Reactions Analysis

The chemical reactions involving compounds like N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine would be centered around their reactivity with biological systems. As indicated in paper , the dopaminergic activity suggests that these compounds can interact with dopamine receptors, potentially leading to various central nervous system effects. The specific chemical reactions would depend on the functional groups present in the molecule and their interaction with the biological environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, stability, and reactivity. In paper , the dopaminergic properties suggest that the compound is bioactive and can cross the blood-brain barrier, which implies certain solubility and lipophilicity characteristics. The stability of the compound would be influenced by the presence of the thiazolamine ring and the saturation level of the six-membered ring. The reactivity would be determined by the functional groups present and their ability to participate in biological interactions.

Scientific Research Applications

Neuroprotective Potential

  • Application in Amyotrophic Lateral Sclerosis (ALS) Treatment : N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, also known as KNS‐760704 or dexpramipexole, is being developed for treating ALS. Its neuroprotective properties have been demonstrated in multiple in vitro and in vivo assays, particularly in the G93A‐SOD1 mutant mouse model. The compound's mechanism involves maintaining mitochondrial function and it has shown promise in reducing the production of reactive oxygen species and attenuating apoptotic pathways (Gribkoff & Bozik, 2008).

Pharmacokinetic Studies

  • Safety and Pharmacokinetics : Dexpramipexole has undergone phase 1 clinical studies to assess its safety, tolerability, and pharmacokinetics in healthy adults. The findings indicated that the drug is well-tolerated, rapidly absorbed, and mostly eliminated in urine as an unchanged parent drug. These studies supported further evaluation of the compound's therapeutic potential in neurodegenerative diseases like ALS (Bozik et al., 2011).

Chemical Synthesis and Stability

  • Synthesis and Stability Analysis : The synthesis, identification, and characterization of drug-excipient interaction degradation impurities related to pramipexole, a compound structurally related to N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, have been studied. This research provides insights into the chemical stability and degradation pathways of related compounds (Al-Rifai et al., 2022).

Potential in Corrosion Inhibition

  • Corrosion Inhibition : Studies on benzothiazole derivatives, which include structural elements of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, have demonstrated their potential as corrosion inhibitors for carbon steel in acidic environments. These derivatives show high efficiency and could be useful in various industrial applications (Hu et al., 2016).

Antitumor Activity

  • Antitumor Properties : Research on benzothiazole derivatives has also explored their antitumor potential. Certain synthesized benzothiazole compounds have shown significant inhibitory effects on the in vitro growth of human tumor cells, indicating their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).

Copolymer Applications

  • Use in Polymer Synthesis : Benzothiazole derivatives have been used in the synthesis of novel imide-aryl ether benzothiazole copolymers, demonstrating valuable properties like high thermal stability and good mechanical performance. This research highlights the utility of benzothiazole derivatives in advanced material science (Hedrick, 1992).

properties

IUPAC Name

6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASDKYOPVNHBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9091527, DTXSID90274450
Record name (+/-)-Pramipexole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

CAS RN

104617-86-9, 104678-86-6
Record name 4,5,6,7-Tetrahydro-N6-propyl-2,6-benzothiazolediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104617-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-Pramipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9091527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro-N6-propyl
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Synthesis routes and methods I

Procedure details

3.0 g of propylamine hydrochloride was dissolved in 60 mL of methanol and 2.2 g of 2-amino-oxo-4,5,6,7-tetrahydrobenzothiazole was added. 1.1 mL of propylamine was poured into the mixture to set pH within the range 6.5-7.0. Then 0.7 g of sodium cyanoborohydride was added and the reaction mixture was stirred for 70 hours under nitrogen atmosphere and at ambient temperature. The reaction mixture was diluted with 50 mL of water and 10 mL of conc. hydrochloric acid. Solvents were removed by evaporation, the yellow residue was stirred with ethanol and the solid was removed by filtration. The filtrate was made alkaline with potassium hydroxide solution and the precipitate was again removed by filtration. Filtrate was several times evaporated with ethanol to remove propylamine. The residue was dissolved in hot ethanol and resulting crystals were collected and dried. Reaction product was characterised by NMR spectra.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
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solvent
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Quantity
2.2 g
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reactant
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Quantity
1.1 mL
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reactant
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0.7 g
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Name
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50 mL
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solvent
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Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In some embodiments, step one of the process may include the additional steps of heating a diamine to form a solution or melt in a heating step and adding the n-propyl halide or n-propyl sulfonate slowly over a period of time from, for example, about 0.5 hours to about 5 hours, in an additional step. In other embodiments, after the n-propyl halide or n-propyl sulfonate has been completely added to the 2,6 diamino-4,5,6,7-tetrahydro-benzothiazole, the reaction may continue under heating for an additional period of time ranging from, for example, about 1 hour to about 12 hours, in a reaction step. In certain embodiments, the reaction mixture may be mixed by, for example, stirring for one or more of the steps above or the reaction mixture may be continually stirred from the heating step to the reaction step. Following the reaction step, the reaction mixture may be cooled and the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole may be isolated and purified.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
n-propyl halide
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

The products of purification processes were then analyzed by HPLC for chemical and chiral purity. FIG. 3A shows an exemplary HPLC trace starting material. In FIG. 4A, a large (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be observed at about 6 minutes and a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes. The area of these peaks provides an estimated composition for the mixture which is shown in the table below the trace, and shows the mixture as containing about 90.2% (6R) and 8.8% (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine. FIG. 3B shows an exemplary trace of the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole product following purification. In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes, and no (6S)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed. It is additionally of note that several other minor peaks are also reduced or eliminated in the product trace, and the table below the trace indicates that (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine makes up 99.9% of the product solution which is within the limits of analytical detectability. Results for each exemplary reaction are provided in Table 3:
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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